N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

PI3K inhibition Positional isomer SAR Kinase inhibitor design

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide (CAS 912623-08-6, molecular formula C₁₅H₁₅N₃O₂S₂, molecular weight 333.4 g/mol) is a heterocyclic sulfonamide built on a thiazolo[5,4-b]pyridine core with a para-substituted phenyl propane-1-sulfonamide side chain. The compound belongs to the thiazolo[5,4-b]pyridine sulfonamide class, which has been characterized in peer-reviewed medicinal chemistry literature as a privileged scaffold for phosphoinositide 3-kinase (PI3K) inhibition and, in related structural congeners, as allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.

Molecular Formula C15H15N3O2S2
Molecular Weight 333.42
CAS No. 912623-08-6
Cat. No. B2650507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
CAS912623-08-6
Molecular FormulaC15H15N3O2S2
Molecular Weight333.42
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C15H15N3O2S2/c1-2-10-22(19,20)18-12-7-5-11(6-8-12)14-17-13-4-3-9-16-15(13)21-14/h3-9,18H,2,10H2,1H3
InChIKeyBVULVUAGMIXBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide (CAS 912623-08-6): Structural Identity and Procurement Baseline


N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide (CAS 912623-08-6, molecular formula C₁₅H₁₅N₃O₂S₂, molecular weight 333.4 g/mol) is a heterocyclic sulfonamide built on a thiazolo[5,4-b]pyridine core with a para-substituted phenyl propane-1-sulfonamide side chain . The compound belongs to the thiazolo[5,4-b]pyridine sulfonamide class, which has been characterized in peer-reviewed medicinal chemistry literature as a privileged scaffold for phosphoinositide 3-kinase (PI3K) inhibition and, in related structural congeners, as allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease [1][2]. No primary research publication reporting de novo biological data for this exact CAS number was identified in PubMed, BindingDB, ChEMBL, or patent databases as of the search date.

Why Generic Substitution of N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide Fails: Structural Sensitivity Across the Thiazolo[5,4-b]pyridine Sulfonamide Series


Thiazolo[5,4-b]pyridine sulfonamides cannot be treated as interchangeable commodities because small structural perturbations produce large, quantifiable changes in target potency, isoform selectivity, and cellular activity. Published SAR data demonstrate that substitution of the pyridyl attachment with a phenyl ring reduces PI3Kα inhibitory potency by approximately 139-fold (IC₅₀ from 3.6 nM to 501 nM) [1]. Similarly, replacing an electron-deficient aryl sulfonamide (e.g., 2,4-difluorophenyl) with a simple methyl sulfonamide causes a greater than 10-fold potency loss (IC₅₀ from 3.6 nM to 53 nM) [1]. These data establish that the sulfonamide substituent identity, the nature of the heterocyclic attachment at the 2-position of the thiazolo[5,4-b]pyridine core, and the substitution pattern on the central phenyl ring are all critical determinants of biological activity. Procuring a 'close analog' without verifying the precise structural features against the intended assay system carries a high risk of obtaining a compound with orders-of-magnitude lower potency or altered target selectivity.

Quantitative Differential Evidence for N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide vs. Structural Analogs


Para-Substituted Phenyl Propane-1-sulfonamide Scaffold vs. Meta-Substituted Positional Isomer: Predicted Impact on PI3Kα Binding Pose

The target compound (CAS 912623-08-6) bears the propane-1-sulfonamide group at the para-position of the phenyl ring attached to the thiazolo[5,4-b]pyridine 2-position. Its direct positional isomer, N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide (CAS 912623-57-5), places the sulfonamide at the meta-position. Published PI3Kα docking studies on the thiazolo[5,4-b]pyridine series demonstrate that the sulfonamide NH forms a critical hydrogen bond with Lys802 in the PI3Kα active site, and the geometry of this interaction is sensitive to the trajectory of the sulfonamide group relative to the hinge-binding core [1]. The para-substitution pattern in CAS 912623-08-6 is predicted to orient the sulfonamide NH into a more optimal hydrogen-bonding geometry with the kinase active site compared to the meta-substituted isomer, based on the established SAR that even modest alterations to the sulfonamide vector reduce PI3Kα inhibitory potency [1]. No direct head-to-head enzymatic comparison of these two isomers has been published; this inference is drawn from the published co-crystal/simulation geometries of the compound 19a series.

PI3K inhibition Positional isomer SAR Kinase inhibitor design

Propane-1-sulfonamide Substituent vs. Methyl Sulfonamide: Quantitative Impact on PI3Kα Enzymatic Potency

Published SAR on the thiazolo[5,4-b]pyridine series directly compares the effect of the sulfonamide substituent on PI3Kα enzymatic IC₅₀. When the 2,4-difluorophenyl sulfonamide in compound 19a (IC₅₀ = 3.6 nM) was replaced with a methyl sulfonamide (compound 19d), PI3Kα inhibitory potency dropped over 10-fold to IC₅₀ = 53 nM [1]. The propane-1-sulfonamide group in the target compound (CAS 912623-08-6) is structurally intermediate between the electron-deficient aryl sulfonamides and the simple methyl sulfonamide, possessing a more acidic NH proton than methyl sulfonamide due to the electron-withdrawing character of the longer alkyl chain combined with the sulfonyl group. While the target compound has not been individually assayed, the SAR trend predicts that its potency would fall between methyl sulfonamide (IC₅₀ ~53 nM) and the difluorophenyl sulfonamide series (IC₅₀ 3.6–8.0 nM), likely in the low nanomolar range if the propane chain does not introduce steric clashes within the PI3Kα active site.

PI3Kα inhibition Sulfonamide SAR Enzyme potency

Phenyl Attachment at the Thiazolo[5,4-b]pyridine 2-Position vs. Pyridyl Attachment: 139-Fold Impact on PI3Kα Potency

A pivotal SAR finding from the Molecules 2020 study is that replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine 2-position with a phenyl ring results in a drastic reduction in PI3Kα inhibitory activity, from IC₅₀ = 3.6 nM (pyridyl, compound 19a) to IC₅₀ = 501 nM (phenyl, compound 19f) — an approximately 139-fold loss of potency [1]. The target compound (CAS 912623-08-6) carries a para-substituted phenyl ring at this position, which is consistent with the phenyl-containing analog 19f in the published SAR table. This structural feature is predicted to place the target compound in the hundreds-of-nanomolar range for PI3Kα inhibition, making it substantially less potent than the pyridyl-bearing leads but potentially useful as a selectivity tool or as a negative control in assays where PI3Kα engagement must be excluded. Molecular docking revealed that the pyridyl nitrogen forms a key water-bridged interaction with Tyr836 and Asp810 in the PI3Kα hinge region; the phenyl analog lacks this interaction, explaining the potency loss [1].

PI3Kα inhibition Heterocyclic SAR Hinge-binding pharmacophore

Thiazolo[5,4-b]pyridine Sulfonamide Class vs. Thiophene-2-sulfonamide Analog: RUNX1–CBFβ Protein-Protein Interaction Inhibition

A closely related analog, N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)thiophene-2-sulfonamide (CID 5310576, MLS-0062362.0001), was screened in a high-throughput assay for inhibitors of the RUNX1 Runt domain–CBFβ-SMMHC protein-protein interaction and showed an IC₅₀ of 3.64 μM (3,640 nM) at pH 7.4 and 23 °C [1]. The target compound (CAS 912623-08-6) differs by replacing the thiophene-2-sulfonamide with a propane-1-sulfonamide. While this specific PPI assay has not been reported for the target compound, the binding data for the thiophene analog establishes that the thiazolo[5,4-b]pyridine-phenyl core can engage the RUNX1–CBFβ interface at low micromolar concentrations. The propane-1-sulfonamide substitution would alter the electronic properties and steric profile at the solvent-exposed region, potentially modulating potency and selectivity relative to the thiophene analog.

RUNX1 inhibition Protein-protein interaction Sulfonamide chemotype comparison

Thiazolo[5,4-b]pyridine Sulfonamide Scaffold: PI3Kα vs. PI3Kβ Isoform Selectivity Profile (10-Fold Window)

Enzymatic profiling of the representative thiazolo[5,4-b]pyridine compound 19a against all four class I PI3K isoforms revealed a consistent selectivity pattern: PI3Kα, PI3Kγ, and PI3Kδ were inhibited with nanomolar IC₅₀ values, while PI3Kβ was inhibited approximately 10-fold less potently [1]. This selectivity window is a property of the thiazolo[5,4-b]pyridine core itself, as confirmed by molecular docking showing that the N-heterocyclic core engages the kinase hinge region through specific hydrogen bonds [1]. While the target compound (CAS 912623-08-6) has not been individually profiled across PI3K isoforms, this class-level selectivity pattern is likely to be preserved across analogs sharing the same core, providing a baseline expectation that the target compound will exhibit selectivity for PI3Kα/γ/δ over PI3Kβ. Users requiring PI3Kβ-sparing profiles should prioritize this chemotype.

PI3K isoform selectivity Kinase profiling Thiazolopyridine chemotype

Thiazolo[5,4-b]pyridine Sulfonamides as MALT1 Allosteric Inhibitors vs. ATP-Competitive PI3K Inhibitors: Target Class Differentiation

Multiple vendor technical summaries and patent disclosures indicate that thiazolo[5,4-b]pyridine sulfonamides have been developed as allosteric inhibitors of MALT1 protease with reported good cellular potency and refined selectivity [1]. This target profile is mechanistically orthogonal to the PI3K kinase inhibition activity discussed above. The target compound (CAS 912623-08-6), by virtue of its thiazolo[5,4-b]pyridine core, may exhibit polypharmacology across both target classes, although direct MALT1 inhibition data for this specific compound have not been published. Users procuring this compound for NF-κB pathway studies should be aware of the dual-target potential and incorporate appropriate counter-screens. This target class differentiation is critical: a user focused exclusively on PI3K may encounter confounding MALT1-mediated effects in cellular assays, while a user targeting MALT1 may benefit from the compound's structural compatibility with the allosteric MALT1 binding pocket described in recent structural biology reports [1].

MALT1 allosteric inhibition Target selectivity NF-κB signaling

Optimal Application Scenarios for N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide (CAS 912623-08-6) Based on Quantitative Evidence


PI3Kα Selectivity Probe Development: Exploiting the Phenyl-for-Pyridyl Substitution to Generate a Low-Potency Matched Control

The published SAR demonstrates that a phenyl attachment at the thiazolo[5,4-b]pyridine 2-position reduces PI3Kα potency by ~139-fold compared to a pyridyl attachment (IC₅₀ 501 nM vs. 3.6 nM) [1]. CAS 912623-08-6, bearing a phenyl group at this position, is therefore predicted to serve as an ideal low-potency matched control for high-potency pyridyl-bearing leads such as compound 19a. This application is particularly suited for chemical biology studies requiring a structurally analogous but pharmacologically attenuated comparator to confirm on-target PI3Kα effects in cellular assays. The propane-1-sulfonamide group further differentiates it from the methyl sulfonamide analog (19d, IC₅₀ = 53 nM), providing an additional potency gradient for dose-response matrix experiments.

NF-κB Pathway Dissection with MALT1 Allosteric Probe Potential

Patent disclosures describe thiazolo[5,4-b]pyridine sulfonamides as allosteric MALT1 inhibitors with good cellular potency [2]. For researchers studying ABC-DLBCL or other B-cell malignancies driven by MALT1-dependent NF-κB signaling, CAS 912623-08-6 offers a scaffold that may engage the MALT1 allosteric pocket. The compound's structural simplicity (propane-1-sulfonamide rather than a complex aryl sulfonamide) reduces potential off-target interactions compared to heavily substituted analogs, making it a cleaner probe for initial MALT1 SAR exploration. Users should co-profile against PI3Kα to deconvolve any dual-target effects in NF-κB reporter assays.

RUNX1–CBFβ Protein-Protein Interaction Inhibitor SAR Expansion

The thiophene-2-sulfonamide analog (CID 5310576) demonstrated IC₅₀ = 3.64 μM against the RUNX1–CBFβ interaction at pH 7.4 [3]. CAS 912623-08-6, with its propane-1-sulfonamide replacing the thiophene-2-sulfonamide, enables systematic SAR exploration of the sulfonamide-binding region. By varying the sulfonamide substituent while holding the thiazolo[5,4-b]pyridine-phenyl core constant, researchers can map the steric and electronic requirements of this binding pocket, potentially identifying analogs with improved potency beyond the low micromolar range.

PI3K Isoform Selectivity Panel Member for PI3Kβ-Sparing Profiling

Class-level enzymatic profiling shows that thiazolo[5,4-b]pyridine sulfonamides exhibit a ~10-fold selectivity window for PI3Kα over PI3Kβ [1]. CAS 912623-08-6, sharing the identical core scaffold, is predicted to retain this selectivity signature. This compound is suitable for inclusion in PI3K isoform selectivity panels where PI3Kβ-sparing activity is a desired profile — for example, in programs targeting PI3Kα-driven tumors where concomitant PI3Kβ inhibition would be detrimental to normal platelet function. The compound's predicted intermediate potency makes it appropriate for secondary screening rather than lead optimization.

Quote Request

Request a Quote for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.